2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound contains several structural components including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a 1,3,4-oxadiazole ring, a thioether linkage, and a furan ring. Compounds containing these structural motifs are often found in pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and linkages. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and 1,3,4-oxadiazole rings suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3,4-oxadiazole ring and the thioether linkage. These functional groups are often involved in nucleophilic substitution reactions or redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin and 1,3,4-oxadiazole rings might confer aromaticity, which could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Applications
Heterocyclic Compounds Synthesis : Heterocyclic compounds, including oxadiazole derivatives, play a significant role in pharmaceutical chemistry due to their diverse biological activities. For instance, the synthesis of 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide showcases the potential for creating pharmacologically active substances (Epishina, Kulikov, & Fershtat, 2022).
Mechanism of Action
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c21-15(18-8-11-4-3-7-22-11)10-26-17-20-19-16(25-17)14-9-23-12-5-1-2-6-13(12)24-14/h1-7,14H,8-10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQMRJRVMDHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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